Antimycin A3

Mitochondrial Bioenergetics Electron Transport Chain Stereochemistry

Choose natural (+)-antimycin A3 for reliable mitochondrial Complex III inhibition. Unlike crude antimycin A mixtures or other components (A1/A2), A3 offers superior specificity for cyclic electron flow (CEF-PSI) studies without suppressing PSII. Its defined Bcl-2 binding (Kd 0.82 µM) enables dual-function apoptosis research. Stereochemical purity matters: the natural enantiomer is 100-fold more active. Ensure reproducible dose-response data with highly pure, highly specific antimycin A3.

Molecular Formula C26H36N2O9
Molecular Weight 520.6 g/mol
CAS No. 58239-09-1
Cat. No. B8058535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntimycin A3
CAS58239-09-1
Molecular FormulaC26H36N2O9
Molecular Weight520.6 g/mol
Structural Identifiers
SMILESCCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C
InChIInChI=1S/C26H36N2O9/c1-6-7-9-18-23(37-20(30)12-14(2)3)16(5)36-26(34)21(15(4)35-25(18)33)28-24(32)17-10-8-11-19(22(17)31)27-13-29/h8,10-11,13-16,18,21,23,31H,6-7,9,12H2,1-5H3,(H,27,29)(H,28,32)/t15-,16+,18-,21+,23+/m1/s1
InChIKeyPVEVXUMVNWSNIG-PDPGNHKXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antimycin A3: A Potent Mitochondrial Complex III Inhibitor and Antimycin Complex Component


Antimycin A3 (CAS 522-70-3; also associated with 58239-09-1) is a major component of the antimycin A antibiotic complex, a family of lipophilic depsipeptides produced by Streptomyces species. It is characterized by a nine-membered dilactone core linked to a 3-formamidosalicylic acid moiety [1]. Antimycin A3 is more polar than antimycin A1 and A2 but less polar than A4 . Its primary mechanism of action involves high-affinity binding to the Qi site of mitochondrial Complex III (cytochrome bc1), thereby potently inhibiting mitochondrial respiration and acting as a key tool compound for studying electron transport chain disruption and apoptosis .

Why Antimycin A3 Cannot Be Interchanged with Other Antimycins or Complex III Inhibitors


The antimycin complex is a heterogeneous mixture of components (A1-A4) with distinct physicochemical properties and emerging evidence of differential biological targets . Substituting antimycin A3 with the crude 'antimycin A' mixture or another isolated component like antimycin A1 introduces critical experimental variability. For instance, while A3 and A1 may exhibit similar antifungal activity due to diffusion differences in agar assays, they display significantly different inhibitory potencies against secondary targets like ATP-citrate lyase, with Ki values spanning a 15-fold range across the family [1]. Furthermore, recent studies on photosynthetic systems demonstrate that antimycin A3 possesses a unique specificity profile compared to antimycin A and myxothiazol, making it the preferred inhibitor for certain cyclic electron flow pathways [2]. Using undefined mixtures or incorrect components risks confounding results in mitochondrial, metabolic, and cell death research.

Quantitative Evidence for Antimycin A3's Differential Performance vs. Comparators


Mitochondrial Respiration Inhibition: Antimycin A3 vs. (-)-Antimycin A3 Stereoisomer

Natural (+)-antimycin A3 is 100-fold more potent an inhibitor of mitochondrial respiration than its unnatural (-) stereoisomer, confirming that stereochemical configuration is critical for high-affinity binding to the cytochrome bc1 complex. This demonstrates that procurement of the natural stereoisomer is essential for achieving maximal inhibitory activity in functional mitochondrial assays [1].

Mitochondrial Bioenergetics Electron Transport Chain Stereochemistry

ATP-Citrate Lyase (ACLY) Inhibition: Antimycin A3 vs. Antimycin A1

While all antimycins inhibit ATP-citrate lyase (ACLY), a key enzyme in de novo lipogenesis, their potencies differ substantially. Antimycin A3 inhibits ACLY with a Ki of 60.1 µM, which is approximately 15-fold less potent than antimycin A1 (Ki ~4 µM). This data indicates that A3 is a less potent ACLY inhibitor within the family, making it a useful comparator tool for distinguishing ACLY-dependent from ACLY-independent effects [1].

Cancer Metabolism Lipogenesis Enzyme Inhibition

Pro-Apoptotic Bcl-2 Family Protein Binding: Antimycin A3 vs. 2-Methoxy Derivative

Antimycin A3 binds directly to a mutant form of the anti-apoptotic protein Bcl-2 with a dissociation constant (Kd) of 0.82 µM. This interaction is functionally significant, as the 2-methoxy derivative of antimycin A3, which is inactive as a respiratory chain inhibitor, retains cytotoxicity against Bcl-xL-overexpressing cells [REFS-1, REFS-2]. This separates the pro-apoptotic Bcl-2 targeting from mitochondrial respiratory inhibition, establishing antimycin A3 as a chemical probe for studying Bcl-2-dependent cell death.

Apoptosis Cancer Biology Bcl-2 Family

Specificity in Photosynthetic Electron Transport: Antimycin A3 vs. Antimycin A and Myxothiazol

In plant photosynthesis research, antimycin A (a mixture) is commonly used to inhibit cyclic electron flow around photosystem I (CEF-PSI). However, a recent study directly compared the effects of antimycin A (AA), antimycin A3 (AA3), and myxothiazol. It found that AA, but neither AA3 nor myxothiazol, directly suppresses photosystem II (PSII) activity and linear electron transport [1]. This indicates that AA3 possesses higher specificity for CEF-PSI than the crude mixture, making it the preferred inhibitor for experiments requiring selective CEF-PSI inhibition without confounding PSII effects.

Photosynthesis Chloroplast Bioenergetics Cyclic Electron Flow

Antifungal Activity: Antimycin A3 vs. Antimycin A1 and A2

Early reports suggested antimycin A3 had higher antifungal activity than A1 and A2. However, a controlled study demonstrated that all purified antimycin components (A1-A4) exhibit identical fungicidal activity against Saccharomyces cerevisiae when diffusion coefficients are accounted for [1]. This indicates that the apparent superiority of A3 was an artifact of its higher diffusion coefficient in agar diffusion assays. For antifungal applications, the choice between A1, A2, or A3 should therefore be guided by other factors (e.g., solubility, secondary targets) rather than potency differences.

Antifungal Natural Products Microbiology

Physicochemical Differentiation: Polarity of Antimycin A3 vs. A1 and A2

Antimycin A3 is consistently reported to be more polar than antimycin A1 and antimycin A2, but less polar than antimycin A4 [REFS-1, REFS-2]. This difference in polarity, arising from variations in the alkyl side chain structure, directly impacts chromatographic behavior and solubility. For analytical method development or preparative purification, this characteristic necessitates distinct separation conditions compared to other antimycins.

Analytical Chemistry Chromatography Compound Characterization

Validated Application Scenarios for Antimycin A3 Based on Quantitative Evidence


Mitochondrial Bioenergetics: Maximal Complex III Inhibition

Procure natural (+)-antimycin A3 to achieve potent inhibition of mitochondrial respiration (Complex III) in isolated mitochondria or cell-based assays. The natural stereoisomer is 100-fold more active than the unnatural (-) form, making stereochemical purity critical for reliable dose-response studies [1]. Use at concentrations as low as 38 nM (IC50 in rat liver mitochondria) to block electron transport without confounding off-target effects on ATP-citrate lyase (Ki 60.1 µM) .

Photosynthesis Research: Selective Inhibition of Cyclic Electron Flow

Utilize antimycin A3 as a specific inhibitor of cyclic electron flow around photosystem I (CEF-PSI) in plant chloroplast or thylakoid membrane studies. Unlike crude antimycin A mixtures, A3 does not directly suppress photosystem II (PSII) activity, allowing for cleaner, more interpretable data on CEF-PSI function [1]. This specificity is critical for dissecting the contributions of cyclic vs. linear electron transport pathways.

Cancer Cell Biology: Probing Bcl-2-Dependent Apoptosis

Employ antimycin A3 as a dual-function tool compound in cancer cell models overexpressing Bcl-2 or Bcl-xL. Its ability to bind Bcl-2 (Kd = 0.82 µM) and induce apoptosis, combined with its respiratory chain inhibition, makes it valuable for studying the interplay between mitochondrial metabolism and cell death [1]. To separate these mechanisms, compare effects with the 2-methoxy derivative, which lacks respiratory inhibition but retains Bcl-2 targeting .

Analytical Method Development and Quality Control

Leverage the distinct polarity of antimycin A3 (more polar than A1/A2, less polar than A4) for developing robust HPLC or TLC methods to separate and quantify individual antimycin components from fermentation broths or synthetic mixtures [1]. This is essential for quality control of antimycin complex preparations and for ensuring the purity of isolated components used in biological assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

61 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antimycin A3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.